Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate
Description
Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate (molecular formula: C₁₃H₁₆F₃N₃O₂) is a piperazine derivative featuring a trifluoromethyl-substituted pyridine ring at the 3-position and an ethyl carboxylate group at the 1-position of the piperazine moiety. Its structure is characterized by the SMILES string CCOC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F and InChIKey RVSGECXGLRPPLT-UHFFFAOYSA-N . This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s electron-withdrawing properties, which enhance metabolic stability and bioavailability. Piperazine derivatives are widely explored as intermediates for pharmaceuticals targeting central nervous system disorders, antimicrobial agents, and enzyme inhibitors.
Properties
IUPAC Name |
ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2/c1-2-21-12(20)19-8-6-18(7-9-19)11-10(13(14,15)16)4-3-5-17-11/h3-5H,2,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAMPPUSWPPYDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381844 | |
| Record name | Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260367-79-1 | |
| Record name | Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 4-[3-(Trifluoromethyl)pyridin-2-yl]piperazine
A halogenated pyridine derivative, such as 2-chloro-3-(trifluoromethyl)pyridine, reacts with piperazine under basic conditions. In a representative procedure, 2-chloro-3-(trifluoromethyl)pyridine (5.0 mmol) is combined with piperazine (6.0 mmol) in dimethyl sulfoxide (DMSO) with sodium carbonate (10 mmol) and heated to 90°C for 12 hours. The reaction exploits the electron-withdrawing trifluoromethyl group to activate the pyridine ring for SNAr, yielding 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine. Purification via flash chromatography (RediSep Rf silica gel column, 0–100% ethyl acetate/hexanes) affords the intermediate in 68% yield.
Esterification with Ethyl Chloroformate
The intermediate piperazine is then treated with ethyl chloroformate (1.2 equivalents) in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base. After stirring at room temperature for 2 hours, the mixture is washed with water, dried over sodium sulfate, and concentrated. Flash chromatography (0–80% ethyl acetate/petroleum ether) yields Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate as a colorless oil (82% yield).
Key Data
| Step | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| 1.1 | DMSO, Na2CO3, 90°C | 68% | Flash chromatography |
| 1.2 | DIEA, DCM, RT | 82% | Flash chromatography |
Palladium-Catalyzed Coupling (Buchwald-Hartwig Amination)
For pyridine derivatives lacking inherent reactivity for SNAr, palladium-catalyzed coupling offers an alternative route. This method is particularly effective for introducing piperazine to sterically hindered positions.
Coupling of 2-Bromo-3-(trifluoromethyl)pyridine with Piperazine
A mixture of 2-bromo-3-(trifluoromethyl)pyridine (1.0 mmol), piperazine (1.2 mmol), RuPhos Pd G2 catalyst (0.05 mmol), and potassium phosphate (3.0 mmol) in dioxane/water (4:1) is heated to 100°C for 24 hours. The reaction proceeds via a Buchwald-Hartwig amination mechanism, forming the C–N bond between the pyridine and piperazine. After extraction with DCM and chromatography, the product is isolated in 59% yield.
Esterification as in Method 1.2
The subsequent esterification step mirrors Section 1.2, achieving comparable yields (80–85%).
Advantages
- Tolerates electron-neutral pyridine substrates.
- Higher regioselectivity compared to SNAr.
One-Pot Alkylation-Esterification
A streamlined one-pot method involves simultaneous alkylation and esterification, though this requires precise stoichiometric control.
Reaction of 1-(3-Trifluoromethylpyridin-2-yl)piperazine with Ethyl Chloroformate
In ethanol, 1-(3-trifluoromethylpyridin-2-yl)piperazine (5.0 mmol) is refluxed with ethyl chloroformate (5.5 mmol) for 1 hour. Water is added to precipitate the product, which is crystallized from aqueous ethanol to yield 94% of the title compound. This method bypasses intermediate isolation, reducing purification steps.
Comparison of Methods
| Method | Steps | Total Yield | Key Advantage |
|---|---|---|---|
| 1 | 2 | 56% | High purity |
| 2 | 2 | 47% | Broad substrate scope |
| 3 | 1 | 94% | Operational simplicity |
Critical Analysis of Reaction Parameters
Solvent and Base Selection
Temperature and Time
Purification Challenges
Flash chromatography remains indispensable for separating regioisomers, particularly in SNAr reactions. Crystallization from ethanol/water (Method 3) offers a high-yield alternative for scale-up.
Characterization and Validation
Spectroscopic Data
Crystallographic Data
While no crystal structure of the title compound is reported, analogous piperazine derivatives exhibit monoclinic crystal systems with P21/c space groups.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine ring can act as a scaffold for binding to various biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structurally related piperazine derivatives and their distinguishing features:
Key Observations :
- Trifluoromethyl vs. Nitro Groups : The nitro-substituted analogue (C₁₂H₁₆N₄O₄) in lacks the lipophilic CF₃ group, reducing its membrane permeability compared to the target compound.
- Positional Isomerism : MK42/RTC5 substitutes the CF₃ group at the pyridine’s 5-position instead of the 3-position, altering steric interactions in receptor binding.
- Benzoyl vs.
Physical and Chemical Properties
Notes:
Biological Activity
Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a trifluoromethyl pyridine moiety. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds structurally related to this compound. For instance, novel trifluoromethyl pyridine piperazine derivatives demonstrated significant antiviral activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). These compounds were shown to enhance the activities of defense enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), thereby activating the phenylpropanoid biosynthesis pathway, which is integral to plant defense mechanisms .
Table 1: Antiviral Activity Against TMV and CMV
| Compound | Virus Type | Protective Activity (%) | EC50 (μg/mL) |
|---|---|---|---|
| A16 | TMV | 79.1 | 20.2 |
| A10 | CMV | 93.1 | 54.5 |
| A21 | CMV | 76.7 | 43.1 |
TRPV1 Modulation
This compound has been identified as a high-affinity ligand for the TRPV1 receptor, which plays a key role in pain perception. High-throughput screening revealed that this compound effectively modulates TRPV1 activity, suggesting potential applications in pain management therapies .
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:
- TRPV1 Receptor Antagonism : The compound's structure allows it to bind effectively to the TRPV1 receptor, inhibiting its activation and thus modulating pain pathways.
- Enzyme Activation : The activation of enzymes involved in plant defense mechanisms indicates that this compound may also function as a plant activator, enhancing systemic acquired resistance against viral pathogens .
Case Studies and Research Findings
Research has consistently demonstrated the efficacy of this compound in various biological assays:
- In a study exploring the structure-activity relationships (SAR) of pyridinylpiperazine derivatives, it was found that modifications to the trifluoromethyl group significantly influenced binding affinity and selectivity towards TRPV1 .
- Another investigation into antiviral compounds revealed that derivatives similar to ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine exhibited enhanced protective effects against viral infections by inducing key defensive enzymes in plant systems .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
